molecular formula C17H9Cl2F3N2OS B3040999 N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide CAS No. 256488-39-8

N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide

Cat. No.: B3040999
CAS No.: 256488-39-8
M. Wt: 417.2 g/mol
InChI Key: NNUYLJQJRJGEQT-UHFFFAOYSA-N
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Description

N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide is a complex chemical compound that has gained interest due to its unique chemical structure and potential applications across various scientific fields. This article provides an in-depth exploration of its preparation, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide involves multiple steps. The process typically begins with the reaction of 2,6-dichloroisonicotinic acid with thionyl chloride to form an acid chloride intermediate. This intermediate then reacts with N-(4-phenyl-5-(trifluoromethyl)-3-thienyl)amine in the presence of a base like triethylamine, under controlled temperature and pH conditions, to yield the target compound.

Industrial Production Methods: : Industrial-scale production requires optimization of the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality. Large-scale preparation also involves solvent recovery and recycling processes to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: : N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide undergoes various chemical reactions, including:

  • Oxidation: : The trifluoromethyl and thienyl groups are susceptible to oxidation under specific conditions.

  • Reduction: : The compound can be reduced using suitable reducing agents, leading to modifications in its functional groups.

  • Substitution: : The dichloroisonicotinamide moiety can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.

  • Substitution: : Sodium methoxide, potassium tert-butoxide.

Major Products

  • Oxidation: : Oxidized derivatives of the trifluoromethyl and thienyl groups.

  • Reduction: : Reduced analogs of the original compound.

  • Substitution: : Varied substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide has demonstrated versatile applications in several domains:

Chemistry

  • Used as a building block in organic synthesis.

  • Acts as a ligand in coordination chemistry.

Biology

  • Serves as a probe in biological assays.

  • Utilized in the study of biochemical pathways.

Medicine

  • Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

  • Employed in the development of specialty chemicals.

  • Utilized in materials science for developing new polymers and composites.

Mechanism of Action

The mechanism by which N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide exerts its effects is based on its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and proteins in cellular pathways.

  • Pathways Involved: : The compound can modulate biochemical pathways, leading to alterations in cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Other Compounds: : When compared to similar compounds, N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide stands out due to:

  • Its enhanced stability provided by the dichloroisonicotinamide backbone.

  • The unique electronic effects introduced by the trifluoromethyl and thienyl groups.

Similar Compounds

  • N4-[4-methyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide

  • N4-[4-phenyl-5-chloro-3-thienyl]-2,6-dichloroisonicotinamide

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications. Understanding its preparation, reactions, mechanism of action, and comparison with similar compounds provides a comprehensive view of its potential in scientific research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-N-[4-phenyl-5-(trifluoromethyl)thiophen-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2OS/c18-12-6-10(7-13(19)24-12)16(25)23-11-8-26-15(17(20,21)22)14(11)9-4-2-1-3-5-9/h1-8H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUYLJQJRJGEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2NC(=O)C3=CC(=NC(=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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